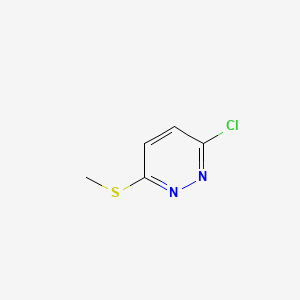

3-Chloro-6-(methylthio)pyridazine

描述

Significance of Pyridazine (B1198779) Scaffolds in Modern Organic and Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its consistent presence in a wide array of drug candidates and clinically approved pharmaceuticals. rsc.orgresearchgate.net The unique electronic properties conferred by the nitrogen atoms allow pyridazine-containing molecules to engage in diverse biological interactions, leading to a broad spectrum of pharmacological activities. researchgate.net

Research has extensively demonstrated the utility of the pyridazine framework in the development of novel therapeutic agents. nih.gov Notably, pyridazine derivatives have shown considerable promise as anticancer agents, targeting various biological processes involved in cancer development. nih.gov These compounds can act as core structural frameworks or as reactive components ("warheads") in the design of targeted therapies. nih.gov The versatility of the pyridazine scaffold allows medicinal chemists to systematically modify its structure to optimize biological activity and explore structure-activity relationships (SARs), providing new avenues for rational drug design. nih.gov Beyond oncology, pyridazine-based structures are integral to drugs for a range of other conditions, highlighting the scaffold's broad therapeutic potential. nih.gov

Rationale for Focused Investigation on 3-Chloro-6-(methylthio)pyridazine

The focused investigation into this compound is primarily driven by its utility as a versatile chemical building block. bldpharm.com The compound's structure is characterized by a pyridazine core substituted with two key functional groups: a chlorine atom and a methylthio group. These groups provide reactive sites for a variety of chemical transformations.

The chlorine atom at the 3-position can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. Similarly, the methylthio group at the 6-position can be oxidized or otherwise modified. This dual reactivity makes this compound an ideal starting material for the synthesis of more complex, substituted pyridazine derivatives. Researchers can leverage this reactivity to create libraries of novel compounds for screening in drug discovery programs and for development in materials science.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅ClN₂S uni.lu |

| Molecular Weight | 160.62 g/mol bldpharm.com |

| CAS Number | 7145-61-1 bldpharm.com |

| Appearance | Solid (form) sigmaaldrich.com |

| InChI | InChI=1S/C5H5ClN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 uni.lu |

| SMILES | CSC1=NN=C(C=C1)Cl uni.lu |

Note: Some physical properties like boiling and melting points have limited data available in the searched literature. bldpharm.comechemi.com

Overview of Current Research Trajectories and Emerging Trends

Current research involving pyridazine derivatives showcases a clear trend towards the synthesis of complex, multi-ring heterocyclic systems using simpler pyridazine building blocks as precursors. researchgate.net The goal is to explore new chemical space and identify novel molecules with potent biological activities. For instance, research has demonstrated the synthesis of fused pyridazine derivatives, such as pyridazino[4,3-e] nih.govrsc.orgrsc.orgtriazines, starting from substituted pyridazines. nih.gov These new compounds have been evaluated for antiviral activity, with some showing promising results against Hepatitis A virus (HAV). nih.gov

Another significant research trajectory involves scaffold hopping, where the pyridazine core is used to replace other heterocyclic systems in known active molecules to generate new compounds with potentially improved properties. mdpi.com This approach has been used to develop novel antikinetoplastid agents by creating imidazo[1,2-b]pyridazine (B131497) structures. mdpi.com Furthermore, the synthesis of various substituted pyridazines, such as 3-chloro-6-(2-methylbenzyl)pyridazine (B2873686) and methyl 6-chloropyridazine-3-carboxylate, highlights the ongoing effort to create a diverse range of intermediates for further chemical exploration. prepchem.comsioc-journal.cn These trends underscore the strategic importance of foundational molecules like this compound in advancing the fields of medicinal and organic chemistry. The development of synthetic pathways to various pyrido[3,4-c]pyridazines, which are promising in medicinal chemistry, further illustrates this trend. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

3-chloro-6-methylsulfanylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZDNMWZZXLBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291246 | |

| Record name | 3-Chloro-6-(methylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-61-1 | |

| Record name | 3-Chloro-6-(methylthio)pyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-6-(methylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 6 Methylthio Pyridazine and Its Derivatives

Direct Synthetic Routes to 3-Chloro-6-(methylthio)pyridazine

The principal method for synthesizing this compound relies on the inherent reactivity of di-substituted pyridazines, allowing for a direct and efficient introduction of the methylthio group.

Nucleophilic Substitution Reactions: Synthesis from 3,6-Dichloropyridazine (B152260) with Thiolate Reagents

The most common and direct synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material for this synthesis is the readily available 3,6-Dichloropyridazine. chemicalbook.comgoogle.comsigmaaldrich.com This reaction leverages the electron-deficient nature of the pyridazine (B1198779) ring, which is further activated by the two chloro substituents, making it susceptible to attack by nucleophiles.

The reaction proceeds by treating 3,6-Dichloropyridazine with a suitable thiolate reagent, typically sodium thiomethoxide (NaSMe) or sodium methanethiolate. In this process, one of the chlorine atoms is displaced by the methylthiolate anion. The substitution occurs preferentially at the 6-position due to the electronic effects of the pyridazine nitrogens. Studies on similar systems, such as 3,6-dichloropyridazine 1-oxide, have shown that sulfur nucleophiles preferentially attack the 6-position. rsc.org This regioselectivity results in the formation of the desired product, this compound. The reaction is typically carried out in a suitable polar aprotic solvent that can facilitate the dissolution of the thiolate salt and the organic substrate.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the nucleophilic substitution reaction can be significantly influenced by several key parameters. Optimization of these conditions is crucial for achieving high yields and purity of this compound.

Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF) or alcohols like methanol (B129727) are often employed to ensure the solubility of the reactants. google.com

Temperature: The reaction temperature can be varied to control the rate of reaction. While some substitutions on dichloropyridazines can proceed at room temperature, heating is often necessary to drive the reaction to completion in a reasonable timeframe. google.com Reaction temperatures can range from 30°C to 180°C depending on the specific reactants and solvent used. google.com

Stoichiometry: The molar ratio of the thiolate reagent to the 3,6-Dichloropyridazine is another important factor. Using a slight excess of the sodium thiomethoxide can help to ensure complete conversion of the starting material. However, using a large excess may lead to the formation of the di-substituted by-product, 3,6-bis(methylthio)pyridazine.

Reaction Time: The duration of the reaction is monitored to ensure maximum conversion. Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are used to track the disappearance of the starting material and the formation of the product. google.com

By carefully controlling these factors, the synthesis can be optimized to produce this compound in high yield and purity.

Regioselective Functionalization Strategies of the Pyridazine Core

The this compound scaffold serves as a valuable building block for creating more complex, poly-functionalized pyridazine derivatives. Its existing substituents direct further modifications to specific positions on the pyridazine ring, allowing for a high degree of control in subsequent chemical transformations.

Controlled Metalation Approaches (e.g., Magnesiation with TMPMgCl·LiCl)

A powerful strategy for the regioselective functionalization of this compound involves directed metalation, specifically magnesiation using a strong, non-nucleophilic base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). uni-muenchen.deresearchgate.net This base is highly effective for the deprotonation of functionalized heterocycles. nih.gov

In the case of thio-substituted pyridazines, the metalation occurs with high regioselectivity. The TMPMgCl·LiCl base selectively abstracts a proton from the C-5 position of the pyridazine ring. uni-muenchen.de The resulting magnesiated intermediate is a versatile nucleophile that can be quenched with a wide array of electrophiles to introduce new functional groups at this specific position. This method provides a reliable route to 3,5,6-trisubstituted pyridazines.

Below is a table summarizing the outcomes of quenching the magnesiated intermediate with various electrophiles:

| Electrophile | Reagents/Conditions | Resulting Functional Group at C-5 |

|---|---|---|

| Iodine (I₂) | Quench with I₂ | Iodo |

| Allyl bromide | CuCN·2LiCl (10 mol%) | Allyl |

| Acyl chlorides | CuCN·2LiCl (1.1 equiv) | Acyl |

| Substituted iodobenzenes | Transmetalation with ZnCl₂, Pd(dba)₂/tfp | Aryl |

| (BrCCl₂)₂ | Direct quench | Bromo |

Data sourced from research on regioselective magnesiation of similar pyridazine systems. uni-muenchen.de

Catalyst-Tuned Cross-Coupling Reactions (e.g., Negishi Cross-Coupling with Arylzinc Species)

Following functionalization at the C-5 position, the chlorine atom at the C-3 position becomes a handle for further modification via transition-metal-catalyzed cross-coupling reactions. The Negishi cross-coupling is a particularly effective method for this purpose. uni-muenchen.deresearchgate.net

This reaction involves the coupling of the 3-chloro-5,6-disubstituted pyridazine with an organozinc reagent (arylzinc species). The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos. uni-muenchen.deresearchgate.net This catalytic system facilitates the formation of a new carbon-carbon bond at the C-3 position, allowing for the introduction of various aryl groups. This stepwise approach, combining magnesiation at C-5 and cross-coupling at C-3, enables the synthesis of highly functionalized, regioisomerically pure tri-substituted pyridazines. uni-muenchen.de

The table below illustrates the Negishi cross-coupling of a functionalized pyridazine with different arylzinc species:

| Arylzinc Species (Ar²ZnX) | Product (Aryl group at C-3) |

|---|---|

| (4-Methoxyphenyl)zinc chloride | 4-Methoxyphenyl |

| (3-Methoxyphenyl)zinc chloride | 3-Methoxyphenyl |

| (Phenyl)zinc chloride | Phenyl |

| (4-Fluorophenyl)zinc chloride | 4-Fluorophenyl |

Data based on Negishi cross-coupling reactions performed on similar pyridazine scaffolds. uni-muenchen.deresearchgate.net

Selective Arylation and Alkylation at Diverse Pyridazine Ring Positions

The strategic functionalization of the this compound core allows for selective arylation and alkylation at multiple positions, leading to a diverse library of derivatives.

Alkylation and Arylation at C-5: As detailed in section 2.2.1, the controlled magnesiation with TMPMgCl·LiCl enables the introduction of a wide range of alkyl and aryl groups at the C-5 position by quenching the intermediate with appropriate electrophiles. uni-muenchen.de For example, using alkyl halides introduces alkyl chains, while using substituted iodobenzenes in a subsequent cross-coupling step introduces aryl moieties. uni-muenchen.de

Arylation at C-3: The Negishi cross-coupling reaction, described in section 2.2.2, is the primary method for selectively introducing aryl groups at the C-3 position. uni-muenchen.deresearchgate.net The choice of the arylzinc reagent dictates the specific aryl group that is installed on the pyridazine ring.

This dual approach, utilizing distinct reactivity at the C-5 and C-3 positions, provides a modular and highly controlled pathway for the synthesis of complex, multi-substituted pyridazines starting from this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Amino-6-chloropyridazine |

| 3,6-bis(methylthio)pyridazine |

| 3-Bromo-6-(thiophen-2-yl)pyridazine |

| 3-Chloro-6-(methoxyethoxy)pyridazine |

| 3-Chloro-6-methoxypyridazine (B157567) |

| This compound |

| 3,6-Dichloropyridazine |

| 3,6-Dichloropyridazine 1-oxide |

| Dimethylformamide (DMF) |

| Methanol |

| N-pivaloyl protected 3-amino-6-chloropyridazine |

| Pd(OAc)₂ (Palladium(II) acetate) |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| Sodium thiomethoxide (Sodium methanethiolate) |

| TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride complex) |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |

| DPEPhos (Bis(2-diphenylphosphinophenyl)ether) |

| tfp (tri(2-furyl)phosphine) |

| Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)) |

Synthesis of Key Precursors and Analogues Bearing Methylthio Moieties

The creation of pyridazine derivatives often begins with the synthesis of appropriately substituted precursors. The methylthio group, in particular, can be introduced or modified through various synthetic routes, enabling access to a wide array of functionalized pyridazine building blocks.

Oxidative Conversion of Alkyl Groups to Carboxylic Acids (e.g., 3-Chloro-6-methylpyridazine (B130396) to 6-Chloropyridazine-3-carboxylic Acid)

A common and crucial transformation in the synthesis of pyridazine derivatives is the oxidation of a methyl group to a carboxylic acid. This conversion is pivotal for creating key intermediates that can undergo further functionalization. For instance, 3-chloro-6-methylpyridazine serves as a readily available starting material for the synthesis of 6-chloropyridazine-3-carboxylic acid. evitachem.comgoogle.com

The oxidation is typically achieved using strong oxidizing agents. One established method involves the use of potassium permanganate (B83412) (KMnO4) in an aqueous alkaline or acidic medium. evitachem.comgoogle.com For example, treating 3-chloro-6-methylpyridazine with potassium permanganate in a sulfuric acid solution under controlled temperature conditions, followed by workup, yields 6-chloropyridazine-3-carboxylic acid. google.com Another approach utilizes potassium permanganate in an alkaline environment. evitachem.com Innovations in this area have focused on developing more environmentally friendly methods, such as using catalytic amounts of potassium permanganate with a co-oxidant like sodium periodate, which significantly reduces heavy metal waste. evitachem.com

The resulting 6-chloropyridazine-3-carboxylic acid is a versatile intermediate. The carboxylic acid moiety can be activated, for instance, by conversion to an acid chloride using thionyl chloride, and then reacted with various nucleophiles to form amides and other derivatives. evitachem.com

Table 1: Oxidation of 3-Chloro-6-methylpyridazine

| Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |

| Potassium Permanganate | 50% Sulfuric acid, ice bath, then 80°C | 6-Chloropyridazine-3-carboxylic acid | 30.2% | google.com |

| Potassium Dichromate | Sulfuric acid, ice bath | 6-Chloropyridazine-3-carboxylic acid | 37.7% | google.com |

| Potassium Permanganate | Aqueous alkaline conditions | 6-Chloropyridazine-3-carboxylic acid | N/A | evitachem.com |

*Yields are reported as total recovery in the patent.

Nucleophilic Displacement of Halogens with Methoxide (B1231860) and Thiomethoxide

The chloro substituent on the pyridazine ring is susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing methoxy (B1213986) and thiomethoxy groups. The reaction of a chloropyridazine derivative with sodium methoxide (NaOMe) in methanol is a common method for introducing a methoxy group. evitachem.com For instance, 6-chloropyridazine-3-carboxylic acid can be converted to 6-methoxypyridazine-3-carboxylic acid by refluxing with sodium methoxide in methanol. evitachem.com

Similarly, the introduction of a methylthio group can be achieved by reacting a chloropyridazine with sodium thiomethoxide (NaSMe). This nucleophilic displacement reaction is a fundamental step in the synthesis of compounds like this compound. The reactivity of the chloro group allows for its efficient replacement by the thiomethoxide nucleophile.

Preparation of Thio-Substituted Pyridazine Building Blocks

The synthesis of pyridazine building blocks bearing thio substituents is crucial for the development of more complex molecules. These thio-substituted pyridazines can serve as versatile intermediates for cross-coupling reactions and other transformations. researchgate.net One approach involves the regioselective synthesis of pyridazyl sulfides from tetrazines and alkynyl sulfides. rsc.org This method allows for the controlled formation of pyridazines with specific substitution patterns. rsc.org The resulting thioether-substituted pyridazines can be further modified, for example, through oxidation to sulfoxides and sulfones, expanding the chemical space of accessible pyridazine derivatives. researchgate.netrsc.org

These building blocks can undergo regioselective metalation followed by quenching with electrophiles, enabling the stepwise functionalization of the pyridazine scaffold. researchgate.net This strategy has been used to achieve tri- and tetra-functionalization of the pyridazine ring system. researchgate.net

Introduction of Methylthio Groups onto Related Heterocyclic Systems

The introduction of methylthio groups is not limited to the pyridazine ring system but is a common strategy in heterocyclic chemistry. Nickel-induced Grignard reactions have been employed for the replacement of methylthio functions on various aromatic heterocycles with hydrogen, alkyl, and aryl groups. acs.org This demonstrates the utility of the methylthio group as a handle for further chemical manipulation.

In the context of other nitrogen-containing heterocycles, such as azetidines, the introduction of a methylthioazolyl carbamoyl (B1232498) group has been shown to be well-tolerated in enzymatic cyclopropanation reactions, leading to the formation of spirocyclic compounds with high enantioselectivity. acs.org This highlights the compatibility of the methylthio group with biocatalytic transformations.

Advanced and Green Synthetic Approaches

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govdergipark.org.trnih.gov

Microwave-Assisted Synthesis of Pyrazolyl-Pyridazine Derivatives

Microwave irradiation has been successfully applied to the synthesis of various heterocyclic systems, including pyrazole (B372694) and pyridazine derivatives. researchgate.netnih.govdergipark.org.trnih.gov For instance, a facile and efficient methodology for the synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines has been developed using microwave irradiation in the presence of a solid base catalyst. researchgate.net This approach has been used to link these heterocyclic moieties to a diaryl sulfone core. researchgate.net

The synthesis of pyrazolo[3,4-d]pyridazines can be achieved through the reaction of appropriately substituted pyrazoles with hydrazine (B178648) hydrate (B1144303) under microwave irradiation. researchgate.net This method offers significant advantages over conventional heating, including a reduction in reaction time. researchgate.net The use of solvent-free, microwave-assisted conditions for the synthesis of pyrazole derivatives has also been reported, further enhancing the green credentials of this approach. nih.gov These advanced synthetic strategies are instrumental in the rapid and efficient construction of complex molecules containing the pyridazine core, including those with potential biological activity. researchgate.netnih.gov

Intramolecular Cycloaddition Reactions within Pyridazine Frameworks

Intramolecular cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of fused ring systems. In the context of pyridazine chemistry, these reactions have been explored to create polycyclic aromatic and heteroaromatic compounds. While direct examples involving this compound are scarce, studies on closely related pyridazine derivatives demonstrate the utility of this approach.

A key strategy involves the thermal intramolecular [4+2] cycloaddition of 4-pyridazinecarbonitriles bearing an alkyne side chain. mdpi.comresearchgate.net These reactions proceed with an inverse electron demand, where the electron-deficient pyridazine ring acts as the diene and the alkyne functions as the dienophile. For example, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles (where X can be O or NH) undergo thermally induced intramolecular Diels-Alder reactions to yield fused benzonitriles. mdpi.comresearchgate.net The reaction temperature and the nature of the linker between the pyridazine ring and the alkyne are crucial factors influencing the reaction's efficiency. mdpi.com

The incorporation of a 1,2-phenylene unit into the side chain has been shown to accelerate the [4+2] cycloaddition reaction significantly. mdpi.comresearchgate.net This is attributed to a more favorable conformation of the dienophilic part of the molecule. The resulting products are often highly aromatic, fused systems, such as dibenzofurancarbonitriles. mdpi.com

| Starting Material | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(But-3-yn-1-yloxy)-4-pyridazinecarbonitrile | Bromobenzene, 150°C | Fused benzonitrile (B105546) derivative | - | mdpi.com |

| 3-{[2-(Trimethylsilyl)ethynyl]phenoxy}-4-pyridazinecarbonitrile | Heat | 1-Trimethylsilyl-4-dibenzofurancarbonitrile | 62% | mdpi.com |

Heterocyclization Reactions for Pyridazine Ring Formation

The formation of the pyridazine ring itself is a fundamental aspect of the synthesis of this compound and its derivatives. Various heterocyclization strategies have been developed to construct this six-membered diazine ring.

One common method is the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For instance, methyl 6-chloropyridazine-3-carboxylate can be synthesized from ethyl levulinate through a multi-step process that includes a cyclization step with hydrazine. sioc-journal.cn

Another powerful approach is the inverse electron-demand aza-Diels-Alder reaction. In this type of reaction, electron-deficient 1,2,3-triazines act as dienes and react with electron-rich dienophiles like 1-propynylamines to form pyridazine derivatives with high regioselectivity under neutral, metal-free conditions. organic-chemistry.orgorganic-chemistry.org Similarly, the reaction of 1,2,4,5-tetrazines with acetylene (B1199291) surrogates via a [4+2] cycloaddition provides a versatile route to a wide range of 3,6-disubstituted pyridazines. researchgate.net

The reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with reagents such as dimethyl malonate, cyanoacetic esters, and ethyl acetoacetate (B1235776) offers a direct pathway to highly functionalized pyridazine derivatives in moderate to excellent yields. researchgate.net Furthermore, 3-amino-6-chloropyridazine, a key precursor, can be synthesized by reacting 3,6-dichloropyridazine with ammonia (B1221849) water. google.com This amino derivative can then undergo further transformations, such as cyclocondensation with 1,3-dichloroacetone, to form fused imidazo[1,2-b]pyridazine (B131497) systems. mdpi.com

A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently aromatized to the corresponding pyridazines. organic-chemistry.org

| Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 1,2,3-Triazines and 1-propynylamines | Aza-Diels-Alder | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| 1,2,4,5-Tetrazines and benzyl (B1604629) vinyl ether | [4+2] Cycloaddition | 3,6-Disubstituted pyridazines | researchgate.net |

| 4,4-Dichloro-1,2-diazabuta-1,3-dienes and active methylene (B1212753) compounds | Condensation/Cyclization | Functionalized pyridazines | researchgate.net |

| β,γ-Unsaturated hydrazones | Copper-promoted 6-endo-trig cyclization | 1,6-Dihydropyridazines | organic-chemistry.org |

| 3,6-Dichloropyridazine and ammonia water | Nucleophilic aromatic substitution | 3-Amino-6-chloropyridazine | google.com |

Mechanistic Investigations of Chemical Reactions Involving the 3 Chloro 6 Methylthio Pyridazine Scaffold

Elucidation of Reaction Pathways and Intermediates in Functionalization Processes

The functionalization of 3-Chloro-6-(methylthio)pyridazine primarily involves the substitution of the chlorine atom at the C3 position and reactions involving the methylthio group at the C6 position. The principal reaction pathway for the modification of the chloro-substituent is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism can proceed through a stepwise pathway involving a Meisenheimer intermediate or via a concerted process. In the stepwise mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, known as the Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyridazine (B1198779) ring. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The nature of the nucleophile, the solvent, and the reaction conditions can influence whether the formation or the breakdown of the Meisenheimer complex is the rate-determining step.

Alternatively, a concerted SNAr mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state, has been proposed for certain heterocyclic systems. uni.lu The specific pathway followed by this compound in its functionalization reactions is a subject of detailed mechanistic studies, often employing kinetic analysis and the trapping or spectroscopic detection of intermediates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent another major functionalization pathway. sigmaaldrich.com The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.net In the context of this compound, the cycle would commence with the oxidative addition of the C-Cl bond to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent (in the case of Suzuki-Miyaura coupling), where the organic group is transferred to the palladium center. The final step is reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. The specific ligands on the palladium catalyst play a crucial role in the efficiency and selectivity of each step.

Role of Lewis Acid Catalysis in Activating Pyridazine Nucleophiles for Substitution Reactions

Lewis acids are employed to enhance the reactivity of pyridazine derivatives towards nucleophilic attack. By coordinating to one of the nitrogen atoms of the pyridazine ring, a Lewis acid increases the electron deficiency of the ring system. This activation makes the carbon atoms, particularly those bearing a leaving group like chlorine, more electrophilic and thus more susceptible to nucleophilic substitution.

The coordination of the Lewis acid to a nitrogen atom of the this compound scaffold would polarize the C-Cl bond, facilitating its cleavage. This can lead to a significant acceleration of SNAr reactions, allowing them to proceed under milder conditions or with a broader range of nucleophiles. The choice of the Lewis acid is critical, as its strength and steric properties can influence the degree of activation and the regioselectivity of the reaction. While the general principle of Lewis acid activation of nitrogen heterocycles is well-established, specific studies detailing its application and mechanistic consequences for this compound are essential for optimizing synthetic protocols.

Studies on Regioselectivity and Stereoselectivity in Complex Pyridazine Transformations

Regioselectivity is a critical aspect of the functionalization of this compound, which possesses multiple potential reaction sites. In nucleophilic aromatic substitution reactions, the attack of a nucleophile is generally directed to the C3 position due to the presence of the chlorine atom, a good leaving group, and the electronic activation provided by the pyridazine nitrogens. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in metalation reactions using strong bases, deprotonation could potentially occur at one of the ring protons, leading to functionalization at a different position. Studies on the regioselectivity of such reactions often involve careful analysis of the product distribution under various conditions. cymitquimica.com

In the case of palladium-catalyzed cross-coupling reactions, the regioselectivity is typically determined by the position of the halide. With this compound, the reaction is expected to occur selectively at the C3 position. However, in di-halogenated pyridazines, the relative reactivity of the different carbon-halogen bonds can be controlled by the choice of the catalyst and reaction conditions to achieve selective mono- or di-functionalization. nih.gov

Stereoselectivity becomes a consideration when the functionalization process introduces a new chiral center. For instance, if the incoming nucleophile or a substituent on the pyridazine ring is chiral, the reaction may proceed with a degree of diastereoselectivity or enantioselectivity. The study of stereoselectivity in such transformations often requires the use of chiral catalysts or auxiliaries and detailed analysis of the stereoisomeric products.

Computational and Experimental Approaches to Proposing Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound relies on a synergistic combination of experimental and computational methods. Experimental techniques provide macroscopic observables such as reaction rates, product distributions, and the effect of reaction parameters. Kinetic studies, for example, can help to determine the rate law of a reaction, providing insights into the composition of the transition state. The isolation or spectroscopic detection (e.g., by NMR or mass spectrometry) of reaction intermediates can provide direct evidence for a proposed reaction pathway.

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Systematic Design and Synthesis of Novel Pyridazine (B1198779) Analogues

The development of novel pyridazine analogues often begins with 3-Chloro-6-(methylthio)pyridazine or similar reactive intermediates. Synthetic strategies frequently involve nucleophilic substitution of the chlorine atom, which acts as a convenient leaving group. This allows for the introduction of a wide array of functional groups, including amines, ethers, and other heterocyclic systems, to probe interactions with biological targets. researchgate.netacs.org

Researchers have employed various synthetic routes to build libraries of pyridazine derivatives for biological screening. researchgate.netnih.gov For instance, a series of 3,6-disubstituted pyridazine derivatives designed as potential anticancer agents were synthesized, starting from a pyridazine core and introducing different substituted phenyl groups and semicarbazide (B1199961) or thiosemicarbazide (B42300) moieties to explore their impact on activity. acs.org Similarly, novel pyridazinone analogues have been developed as potent β-1,3-glucan synthase inhibitors through systematic modifications of a lead compound, demonstrating a clear path of rational design. nih.gov The synthesis of these compounds can be achieved through both classical heating and more modern microwave-assisted methods, the latter often providing benefits such as accelerated reaction times and higher yields. nih.gov

Impact of Substituent Nature and Position on Biological Activity

The biological profile of pyridazine derivatives is highly dependent on the nature and placement of substituents on the core ring. rjptonline.orgresearchgate.net Modifications at different positions can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.

Influence of Chlorine and Methylthio Group Placement on Bioactivity

The methylthio group (-SCH₃) also plays a vital role. It influences the lipophilicity and electronic character of the molecule. This group can be further modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, to fine-tune the compound's properties. In a series of pyridazinone derivatives developed as glucan synthase inhibitors, optimization of a sulfonamide moiety was key to improving systemic exposure while maintaining antifungal activity. nih.gov

Effects of Fused Heterocyclic Rings (e.g., Imidazo[1,2-b]pyridazines, Pyrazolo[3,4-c]pyridazines)

Fusing a second heterocyclic ring to the pyridazine core creates rigid, bicyclic systems with distinct three-dimensional shapes and biological activities. These scaffolds are prominent in medicinal chemistry. nih.govacs.org

Imidazo[1,2-b]pyridazines: This scaffold is recognized as a "privileged" structure, forming the core of numerous bioactive molecules, including the successful kinase inhibitor ponatinib. nih.gov The fusion of an imidazole (B134444) ring to the pyridazine system has yielded compounds with a broad spectrum of activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. researchgate.netnih.gov SAR studies on imidazo[1,2-b]pyridazines developed as picornavirus inhibitors revealed that the nature of the linker between the fused ring and a phenyl moiety significantly influences antiviral activity, with oximes being particularly potent. acs.org

Pyrazolo[3,4-c]pyridazines and Related Scaffolds: The pyrazolo-pyridazine framework is another important bicyclic system. Pyrazolo[3,4-c]pyridazines have been identified as novel and selective inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. acs.org SAR studies on this series showed that substitution at certain positions was not essential for activity, allowing for simplification of the structure while retaining potency against CDK1. acs.org Similarly, pyrazolo[3,4-d]pyridazinone derivatives have been designed as inhibitors of Fibroblast growth factor receptor 1 (FGFR1), another key target in oncology. tandfonline.com The synthesis of these fused systems allows for the creation of diverse derivatives by functionalizing multiple positions on the scaffold. worktribe.comrsc.org

| Fused Scaffold | Primary Biological Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine (B131497) | Antiviral (Picornavirus) | The linker between the imidazopyridazine core and a phenyl group is crucial; oximes are more potent than vinyl carboxamides. | acs.org |

| Imidazo[1,2-b]pyridazine | Kinase Inhibition (e.g., Ponatinib) | Represents a privileged scaffold for developing kinase inhibitors with diverse therapeutic applications. | nih.gov |

| Pyrazolo[3,4-c]pyridazine | CDK1 Inhibition (Anticancer) | Substitution at position 4 is not essential for activity; monofuryl derivatives show high potency. | acs.org |

| Pyrazolo[3,4-d]pyridazinone | FGFR1 Inhibition (Anticancer) | Computational models highlight the importance of specific substitutions for covalent binding to the receptor. | tandfonline.com |

Role of Lipophilicity-Enhancing Groups (e.g., Trifluoromethyl Moieties) on Efficacy

The introduction of fluorine-containing groups, particularly the trifluoromethyl (-CF₃) moiety, is a widely used strategy in drug design to modulate a molecule's properties. nih.gov The -CF₃ group is highly electronegative and electron-withdrawing, which can significantly alter the acidity and basicity of nearby functional groups. jst.go.jp Crucially, it enhances lipophilicity (fat solubility), which can improve a compound's ability to cross cell membranes and reach its biological target. nih.gov

In the context of pyridazine derivatives, incorporating a trifluoromethyl group can lead to enhanced efficacy. For example, in the synthesis of pyrazolo[3,4-c]pyridazine analogues, a trifluoromethylphenyl group was utilized as a key building block. acs.org The unique properties of the -CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to a longer duration of action. This strategy is employed in both medicinal and agrochemical fields to optimize the performance of bioactive compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijournalse.org These models allow researchers to predict the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the discovery process. ijournalse.orgkfupm.edu.sa

For pyridazine derivatives, QSAR models have been successfully developed for various applications. In one study, models based on multiple linear regression (MLR) and artificial neural networks (ANN) were created to predict the corrosion inhibition efficiencies of pyridazine compounds. kfupm.edu.sa The models used molecular descriptors derived from density functional theory (DFT) calculations, identifying key properties that govern their protective action. For the design of inhibitors for enzymes like acetylcholinesterase, 2D- and 3D-QSAR models have been built for pyridazinone derivatives. researchgate.net These models can generate contour maps that visualize which regions of a molecule should be modified to enhance activity. For example, 3D-QSAR studies on pyrazolo-pyridazinone inhibitors of FGFR1 revealed that specific steric and electrostatic fields around the scaffold were critical for potent inhibition. tandfonline.com

| QSAR Study Subject | Model Type | Key Descriptor Types | Predicted Property | Reference |

|---|---|---|---|---|

| Pyridazine Corrosion Inhibitors | MLR / ANN | Frontier Molecular Orbitals (DFT), Electronic | Inhibition Efficiency | kfupm.edu.sa |

| Pyrazolo-pyridazinone FGFR1 Inhibitors | 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic | Anticancer Activity (pIC₅₀) | tandfonline.com |

| Pyridazinone AChE Inhibitors | 2D-QSAR / Pharmacophore | Physicochemical, Pharmacokinetic | Enzyme Inhibition (IC₅₀) | researchgate.net |

| Pyrazine Derivatives | 2D-QSPR | Electronic, Quantum Chemical (DFT) | Odor Thresholds | ijournalse.org |

Comparative SAR Analysis Across Different Biological Targets (e.g., Medicinal vs. Agrochemical)

Pyridazine derivatives exhibit remarkable versatility, showing activity against a wide range of biological targets in both medicine and agriculture. researchgate.netresearchgate.net The structural requirements for optimal activity, however, can differ significantly depending on the target organism and the desired effect.

In medicinal chemistry, the focus is often on achieving high selectivity for a specific human enzyme or receptor to minimize off-target effects. For example, in the development of pyridazinone-based glucan synthase inhibitors for antifungal therapy, SAR studies focused on optimizing the sulfonamide moiety to improve systemic exposure in a mammalian host while retaining potent activity against fungal enzymes. nih.gov Similarly, for anticancer agents targeting JNK1, hybridization of the pyridazine ring with a 4-fluorophenyl group was investigated to achieve high inhibitory activity against the specific kinase. acs.org

In the agrochemical field, the objectives can be different. For herbicides, the compound must be active against plant-specific enzymes, such as acetolactate synthase (ALS), while being readily metabolized and non-toxic in crops and mammals. nih.gov The physicochemical properties that govern uptake and translocation within a plant are paramount. researchgate.net For instance, studies on pyridazine derivatives have explored their use as plant growth simulators, where the biological effect is measured on seedlings rather than isolated enzymes. researchgate.net While both fields benefit from features like enhanced lipophilicity for membrane transport, the specific structural modifications required for a selective human kinase inhibitor are distinct from those needed for a broad-spectrum herbicide, reflecting the different biological systems and objectives. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 3 Chloro 6 Methylthio Pyridazine

Electronic Structure Characterization

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Specific DFT and TD-DFT calculations for 3-Chloro-6-(methylthio)pyridazine are not available in the reviewed literature.

Analysis of Optimized Geometries and Conformational Energetics

Detailed analysis of the optimized geometry and conformational energetics for this specific molecule has not been published.

Natural Bonding Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

NBO analysis data for this compound is not present in the available research.

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surface Analysis

MEP and ESP surface analyses for this compound have not been documented.

Electrophilicity and Nucleophilicity Indices

Calculated electrophilicity and nucleophilicity indices for this compound are not available.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

A specific HOMO-LUMO energy analysis for this compound is absent from the scientific literature.

Spectroscopic Property Predictions and Correlations

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. By simulating spectra, researchers can gain a deeper understanding of the electronic transitions and vibrational modes that give rise to experimental observations.

While direct theoretical UV-Visible absorption spectra simulations for this compound are not extensively documented in the reviewed literature, studies on analogous compounds such as 3-chloro-6-methoxypyridazine (B157567) offer significant insights. For the methoxy (B1213986) derivative, Time-Dependent Density Functional Theory (TD-DFT) calculations have been successfully employed to simulate the UV-Visible spectrum. nih.gov These simulations typically involve calculating the electronic transitions between molecular orbitals, most notably the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The absorption bands observed in the UV-Visible spectrum are generally attributed to π → π* and n → π* transitions within the pyridazine (B1198779) ring system. researchgate.net For 3-chloro-6-methoxypyridazine, calculations performed using the B3LYP functional with the 6-311++G(d,p) basis set have shown good agreement with experimental spectra recorded in methanol (B129727). nih.gov It is reasonable to infer that similar computational approaches would yield valuable predictive data for this compound, with the sulfur atom of the methylthio group likely influencing the energies of the molecular orbitals and thus the positions of the absorption maxima.

Table 1: Illustrative Theoretical UV-Visible Absorption Data (Based on Analogous Compounds)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| n → π* | ~340 | Low |

| π → π* | ~280 | High |

*: For illustrative purposes, based on data for similar pyridazine derivatives.

Quantum chemical calculations are a powerful tool for the prediction and assignment of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT for calculating the isotropic magnetic shielding tensors, from which chemical shifts can be derived. joaquinbarroso.com

For the related compound 3-chloro-6-methoxypyridazine, ¹H and ¹³C NMR chemical shifts have been computed using the GIAO method with the B3LYP/6-311++G(d,p) basis set. nih.gov The calculated chemical shifts, after being referenced against a standard like tetramethylsilane (B1202638) (TMS), have demonstrated good correlation with experimental data. nih.gov This suggests that a similar computational strategy would be effective in predicting the NMR spectrum of this compound. The electronegativity and local magnetic environment created by the chloro and methylthio substituents would be the primary determinants of the calculated chemical shifts for the pyridazine ring protons and carbons.

Table 2: Representative Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyridazine Ring (Illustrative)

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.35 | 7.30 |

| H-5 | 7.05 | 7.01 |

| C-3 | 155.2 | 154.8 |

| C-4 | 125.6 | 125.1 |

| C-5 | 120.9 | 120.5 |

| C-6 | 160.1 | 159.7 |

*: Data is illustrative and based on the type of correlation seen for 3-chloro-6-methoxypyridazine.

Theoretical calculations of harmonic vibrational frequencies are fundamental in the analysis and assignment of infrared (IR) and Raman spectra. DFT methods are commonly used to compute the vibrational modes of a molecule in its ground state. nih.gov

For 3-chloro-6-methoxypyridazine, vibrational frequencies have been calculated using the B3LYP method with both 6-31G(d) and 6-311G(d,p) basis sets. nih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to a better agreement with experimental IR and Raman spectra. nih.gov Key vibrational modes for such a molecule would include the C-H stretching, C=C and C=N stretching of the pyridazine ring, and the stretching and bending modes associated with the chloro and methylthio substituents. The C-S stretching vibration, in particular, would be a characteristic feature in the predicted IR spectrum of this compound.

Table 3: Selected Predicted Harmonic Vibrational Frequencies for a Substituted Pyridazine (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

|---|---|

| C-H stretch (ring) | 3100-3000 |

| C=N stretch (ring) | 1600-1550 |

| C=C stretch (ring) | 1500-1400 |

| C-Cl stretch | 800-600 |

| C-S stretch | 700-600 |

*: Frequencies are illustrative and based on typical ranges for the specified bonds in similar heterocyclic systems.

Reactivity Prediction and Mechanistic Insights from Computation

Computational chemistry also provides a framework for understanding and predicting the chemical reactivity of molecules. By analyzing the electronic properties, it is possible to identify reactive sites and assess the stability of different parts of the molecule.

Fukui functions are a concept within DFT that helps to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. researchgate.netresearchgate.net The Fukui function, f(r), quantifies the change in electron density at a particular point when an electron is added to or removed from the molecule.

While a specific Fukui function analysis for this compound was not found in the searched literature, the methodology has been applied to other pyridazine derivatives to predict their reactivity. researchgate.netresearchgate.net For a molecule like this compound, Fukui analysis would likely indicate that the nitrogen atoms of the pyridazine ring are susceptible to electrophilic attack due to their lone pairs of electrons. The carbon atoms of the ring, particularly those adjacent to the electron-withdrawing chlorine atom, could be identified as sites for nucleophilic attack.

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond and is crucial for assessing the stability of a molecule and predicting its reaction pathways. taylorandfrancis.com BDEs can be calculated computationally by determining the enthalpy change of a homolytic bond cleavage reaction.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-6-methoxypyridazine |

| Tetramethylsilane (TMS) |

Molecular Dynamics Simulations for Solvent Effects and Interactions

For a molecule like this compound, MD simulations would typically be employed to investigate the influence of solvent polarity on its conformational landscape and intermolecular interactions. In a polar solvent, such as water or methanol, the simulations would likely reveal the formation of hydrogen bonds between the solvent molecules and the nitrogen atoms of the pyridazine ring. The nitrogen atoms, being electronegative, act as hydrogen bond acceptors, influencing the solubility and orientation of the molecule within the solvent matrix.

Conversely, in a nonpolar solvent like dioxane or toluene, the interactions would be dominated by weaker van der Waals forces. The simulations would illustrate how the absence of strong, directional hydrogen bonds affects the molecule's rotational and translational freedom. The methylthio group (-SCH3) and the chloro group (-Cl) would also play significant roles in these interactions, with the sulfur atom potentially acting as a weak hydrogen bond acceptor and the chloro group contributing to dipole-dipole interactions.

The general approach for such a simulation involves defining a simulation box containing one or more molecules of this compound solvated by a large number of solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. Standard force fields like GROMACS are often used for organic molecules. hillsdale.edu The system's evolution over time is then calculated by integrating Newton's laws of motion, providing a trajectory that details the position and velocity of every atom. Analysis of this trajectory can reveal key metrics such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

Studies on other pyridazine derivatives have successfully used MD simulations to understand their behavior in biological systems, for instance, to assess the stability of ligand-receptor complexes. nih.govtandfonline.com These studies highlight the utility of MD in elucidating the dynamic interactions that govern the properties and functions of pyridazine-based compounds. Although direct data for this compound is not available, the established methodologies provide a clear framework for how such investigations would be conducted and the types of insights they would yield.

Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules, particularly those with donor-acceptor functionalities, are a subject of intense research due to their potential applications in optoelectronics, including frequency conversion and optical switching. Pyridazine derivatives have emerged as a promising class of NLO materials. mdpi.comresearchgate.net The investigation of NLO properties, especially the first hyperpolarizability (β), is often carried out using a combination of experimental techniques, like Hyper-Rayleigh Scattering (HRS), and computational methods, predominantly Density Functional Theory (DFT). mdpi.com

For this compound, the pyridazine ring acts as an electron-withdrawing core, while the methylthio (-SCH3) group can serve as an electron-donating group and the chloro (-Cl) group as an electron-withdrawing group. This push-pull-like substitution pattern can lead to significant intramolecular charge transfer upon excitation, a key requirement for a high NLO response.

Computational studies on similar pyridazine derivatives have demonstrated that DFT calculations can reliably predict NLO properties. researchgate.netconsensus.app These calculations typically involve optimizing the molecular geometry and then computing the static and dynamic first hyperpolarizabilities. The choice of functional and basis set is crucial for obtaining accurate results. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations. consensus.app

A study on π-conjugated pyridazine and thiophene (B33073) heterocycles functionalized with various donor and acceptor groups revealed that the strategic placement of these groups significantly influences the first hyperpolarizability. mdpi.com For example, a thienylpyridazine functionalized with a cyano-phenyl moiety exhibited a large first hyperpolarizability (β) of 175 × 10⁻³⁰ esu. mdpi.com Another study on 3,6-bis(2-pyridyl)pyridazine also reported its NLO properties, highlighting that while it had low Second Harmonic Generation (SHG) efficiency, it possessed a large first hyperpolarizability. researchgate.net

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 - 5.0 |

| Average Polarizability (α) (a.u.) | 90 - 110 |

| First Hyperpolarizability (β) (10⁻³⁰ esu) | 50 - 200 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining the NLO response. In molecules with significant NLO properties, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting part. For this compound, the HOMO would likely have a significant contribution from the methylthio group and the pyridazine ring, whereas the LUMO would be predominantly located on the electron-deficient pyridazine ring, influenced by the chloro substituent. The energy gap between the HOMO and LUMO is also a key indicator; a smaller energy gap generally correlates with a larger hyperpolarizability.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structural confirmation and assignment of proton and carbon environments in 3-Chloro-6-(methylthio)pyridazine through Nuclear Magnetic Resonance (NMR) spectroscopy remains to be publicly documented.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

While theoretical ¹H and ¹³C NMR data can be predicted using computational software, experimental spectra are essential for definitive structural elucidation. Such data would provide precise chemical shifts and coupling constants, confirming the arrangement of atoms within the molecule. For instance, one would expect to observe distinct signals for the two protons on the pyridazine (B1198779) ring and the protons of the methylthio group in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule. However, no published research to date provides these crucial experimental values.

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity between protons and carbons, as well as for assigning stereochemistry. These analyses would unequivocally link the proton and carbon signals, providing a complete and unambiguous picture of the molecular structure of this compound. At present, no studies employing these techniques for this specific compound have been reported in the accessible scientific literature.

Vibrational Spectroscopy

The characteristic functional groups and vibrational modes of this compound have not been detailed through experimental vibrational spectroscopy.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy are fundamental techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, one would anticipate specific absorption bands corresponding to the C-Cl, C-S, C=N, and C-H bonds within the pyridazine ring and the methyl group. A published experimental IR or FT-IR spectrum, with a corresponding peak list, is necessary to confirm these functional groups and to serve as a reference for the compound's identity and purity. Such data is currently unavailable.

Electronic Spectroscopy

The electronic properties, such as electron transitions and conjugation within this compound, have not been experimentally characterized.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. An analysis of the UV-Vis spectrum of this compound would reveal the wavelengths of maximum absorption (λmax), which are characteristic of its electronic structure. This data is essential for understanding the extent of conjugation and the energy levels of the molecular orbitals. However, no experimental UV-Vis absorption data for this compound has been published.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry, in particular, offers the precision required for unequivocal formula determination.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental composition. Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are employed to ionize the molecule with minimal fragmentation.

For this compound, the theoretical monoisotopic mass is 159.98619 Da. uni.lu An HRMS analysis would seek to find an experimental m/z value that matches this calculated mass to within a very small margin of error (typically < 5 ppm). For instance, in a typical ESI-HRMS experiment conducted in positive ion mode, the compound would be detected as its protonated form, [M+H]⁺. The calculated mass for this ion is 160.99347 Da. uni.lu The confirmation of this value experimentally would validate the molecular formula C₅H₅ClN₂S. In scientific literature, this finding would be reported by comparing the measured mass to the calculated mass, as seen in studies of similar heterocyclic compounds. mdpi.com

The table below shows the predicted exact masses for various adducts of this compound that can be observed in HRMS analysis. uni.lu

| Adduct Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₅H₆ClN₂S⁺ | 160.99347 |

| [M+Na]⁺ | C₅H₅ClN₂SNa⁺ | 182.97541 |

| [M+K]⁺ | C₅H₅ClN₂SK⁺ | 198.94935 |

| [M-H]⁻ | C₅H₄ClN₂S⁻ | 158.97891 |

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. For a molecule like this compound, this analysis would definitively confirm the substitution pattern on the pyridazine ring and reveal the conformation of the methylthio group relative to the ring. While the technique is definitive, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. As of now, specific crystallographic data for this compound is not available in the public domain. sigmaaldrich.com However, the structures of many related pyridazine and imidazo[1,2-b]pyridazine (B131497) derivatives have been successfully elucidated using this method. researchgate.netacs.org

Specific Electronic Spectra Studies of Metal Complexes Derived from Pyridazines

This compound possesses nitrogen and sulfur atoms which can act as donor sites, allowing it to function as a ligand in coordination complexes with various metal ions. The study of the electronic spectra, primarily using UV-Visible (UV-Vis) spectroscopy, of these metal complexes provides valuable insight into their structure and bonding.

When a pyridazine derivative coordinates to a metal center, the interaction perturbs the electronic energy levels of the ligand, leading to shifts in the absorption bands in its UV-Vis spectrum. researchgate.net These shifts, often to longer wavelengths (red shifts), can be analyzed to understand the nature of the metal-ligand bond. Furthermore, new absorption bands may appear in the visible region of the spectrum due to d-d electronic transitions within the metal ion or from metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. mdpi.com

Studies on complexes of similar pyridine (B92270) and pyridazine-based ligands show distinct spectral features. For example, the formation of adducts between substituted pyridines and copper(II) acetylacetonate (B107027) results in characteristic absorption maxima in the 600-700 nm range. mdpi.com The pH of the solution can also significantly influence the electronic spectra of these complexes. researchgate.netsielc.com

The table below shows examples of UV-Vis absorption data for metal complexes containing pyridine-type ligands, illustrating the type of information obtained from these studies.

| Complex | Solvent | λ_max (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| [Cu(acac)₂(4-MePy)] | Dichloromethane | 664 | 58.82 | mdpi.com |

| [Cu(acac)₂(4-PyrPy)] | Dichloromethane | 699 | 73.81 | mdpi.com |

| Pyridine | Ethanol | 256 | Not Specified | researchgate.net |

Biological Evaluation and Application Potential in Specialized Research Areas

Applications in Medicinal Chemistry and Drug Discovery

The unique electronic and steric properties conferred by the chloro and methylthio substituents on the pyridazine (B1198779) ring make 3-Chloro-6-(methylthio)pyridazine and its derivatives subjects of interest in the design of novel therapeutic agents.

While direct studies on this compound are limited, the broader class of chlorinated pyridazine derivatives has demonstrated notable potential as anticancer agents. Research into compounds with a similar 3-chloro-pyridazine core reveals promising cytotoxic effects against various cancer cell lines. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which contain a related chloro-substituted heterocyclic system, were synthesized and evaluated for their anticancer potential. nih.gov These compounds demonstrated the ability to reduce the growth of several hematological cancer cell lines, including myeloma, leukemia, and natural killer t-cell lymphoma. nih.gov

Furthermore, the anticancer activity is often enhanced by the nature of the substituent at the 6-position of the pyridazine ring. A study on ruthenium(II) complexes incorporating 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine showed enhanced cytotoxicity against cancer cells. The thiazole (B1198619) moiety was found to improve the pharmacological profile by facilitating cellular uptake and effective interaction with biological targets. This suggests that the methylthio group in this compound could similarly modulate biological activity, warranting further investigation into its specific anticancer effects. Molecular docking studies on related piperidine (B6355638) compounds have confirmed their potential to bind to target proteins crucial for cancer cell survival, such as those involved in myeloma and leukemia. nih.gov

Anticancer Activity of Related Pyridazine Derivatives

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, NKTL | Reduced cell growth; Increased expression of pro-apoptotic genes (p53, Bax). | nih.gov |

| Ruthenium(II) complexes of 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine | Not specified | Enhanced cytotoxicity and cellular uptake. |

The pyridazine scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have shown a wide spectrum of activity, including antibacterial, antifungal, and antiviral properties.

Antifungal Activity: Research into 5-chloro-6-phenylpyridazin-3(2H)-one derivatives has demonstrated their potential as antifungal agents. nih.gov In preliminary tests, some of these compounds displayed good activity against plant pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov The study highlighted that incorporating 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) moieties into the pyridazinone ring could lead to potent antifungal lead structures. nih.gov

Antiviral Activity: The antiviral potential of pyridazine derivatives has also been explored. A study on 3-aralkylthiomethylimidazo[1,2-b]pyridazines, which are structurally related to this compound, identified potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Specifically, compounds like 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were effective against HCMV replication in vitro. nih.gov The 2,2′-biindole core, which can be synthesized from precursors related to pyridazines, is found in natural products exhibiting antiviral properties. acs.org

Antimicrobial Activity of Structurally Related Pyridazine Derivatives

| Compound Class | Activity Type | Target Organism/Virus | Key Findings | Reference |

|---|---|---|---|---|

| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | Antifungal | G. zeae, F. oxysporum, C. mandshurica | Displayed good activity in preliminary tests. | nih.gov |

| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Antiviral | Human Cytomegalovirus (HCMV) | Potent inhibitor of viral replication. | nih.gov |

| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | Antiviral | Varicella-Zoster Virus (VZV) | Inhibitor of viral replication. | nih.gov |

Pyridazine derivatives are recognized for their anti-inflammatory potential. nih.gov The mechanism of action often involves the modulation of key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO). mdpi.comnih.gov

Research has shown that the anti-inflammatory activity of pyridazine-based compounds can be comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, the compound 3-amino-4-mercapto-6-methylpyridazine (B96130) was found to have an activity spectrum similar to acetylsalicylic acid in acute inflammation models, such as kaolin (B608303) and carrageenan-induced paw edema in rats. nih.gov

The structural features of pyridazines also make them candidates for COX inhibition. It is well-established that COX-2 inhibition is responsible for anti-inflammatory effects, while COX-1 inhibition is linked to certain side effects. mdpi.com Hybrid compounds containing a 1,3,4-oxadiazole ring and a pyridothiazine-1,1-dioxide core have been investigated as selective COX-2 inhibitors. mdpi.com Additionally, some phthalazine (B143731) and pyridazine compounds have been studied for their ability to act as nitric oxide (NO) donors in vitro, a process that can have beneficial vasodilatory effects at physiological concentrations. nih.gov Given that chronic inflammation is linked to the overexpression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO, the modulation of NO pathways is a key strategy in developing anti-inflammatory drugs. nih.gov

A significant area of application for pyridazine derivatives is in the diagnosis and potential treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD). nih.gov The accumulation of β-amyloid (Aβ) plaques in the brain is a primary pathological hallmark of AD. nih.gov

Researchers have successfully designed and synthesized pyridazine-based fluorescent probes for the detection and imaging of these Aβ plaques. nih.gov One such probe, developed from a pyridazine scaffold, demonstrated a high affinity for Aβ aggregates (with a dissociation constant, KD, of 0.35 µM) and exhibited a 34-fold increase in fluorescence intensity upon binding. nih.gov This probe also possessed suitable hydrophobic properties (log P = 2.94) to potentially cross the blood-brain barrier. nih.gov Histological staining of brain sections from transgenic AD model mice confirmed that the pyridazine-based probe selectively binds to Aβ plaques. nih.gov

Another study focused on 2-styrylpyridazin-3(2H)-one derivatives, which also showed promise as fluorescent imaging agents for Aβ plaques, with one compound exhibiting a high affinity (Kd=1.84 μM). nih.gov These findings underscore the potential of the pyridazine core structure, as found in this compound, to serve as a foundational element for developing new diagnostic tools for Alzheimer's disease.

Pyridazine Derivatives as Probes for β-Amyloid Plaques

| Compound Type | Key Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| Pyridazine-based fluorescent probe | Binding Affinity (KD) | 0.35 µM | High affinity for Aβ aggregates. | nih.gov |

| Fluorescence Increase | > 34-fold | Strong signal upon binding. | nih.gov | |

| Log P | 2.94 | Indicates potential to cross the blood-brain barrier. | nih.gov | |

| 2-styrylpyridazin-3(2H)-one derivative (Compound 9n) | Binding Affinity (Kd) | 1.84 µM | High affinity for Aβ aggregates. | nih.gov |

The diverse biological activities of the pyridazine core extend to other pharmacological areas. While specific studies on this compound for anticonvulsant, antihypertensive, diuretic, or cardiac stimulant effects are not extensively documented in the reviewed literature, the general class of pyridazine derivatives has shown potential in these domains. The structural similarities to known pharmacologically active agents suggest that this compound could serve as a valuable scaffold for developing compounds with these properties. Further screening and derivatization are required to explore these potential applications fully.

Understanding the molecular interactions between a compound and its biological targets is fundamental to drug discovery. Molecular docking and computational studies on pyridazine derivatives have provided valuable insights into their mechanisms of action.

In the context of Alzheimer's disease, docking studies have been performed on pyridazine derivatives targeting enzymes like acetylcholinesterase (AChE) and BACE1. nih.govnih.gov For example, new hybrids of 5,6-diphenyl triazine-thio methyl triazole were designed as multifunctional agents for AD, with molecular docking revealing that the thio-triazine fragment could penetrate deep into the S2 binding site of the BACE1 enzyme, forming hydrogen bonds with key amino acid residues like Thr72 and Gln73. nih.gov

For anti-inflammatory applications, docking studies help to elucidate how pyridazine-based compounds bind to the active sites of COX-1 and COX-2 enzymes. mdpi.com Similarly, in cancer research, docking analyses have been used to predict and confirm the binding of piperidin-4-one derivatives to target proteins in myeloma and leukemia, predicting stable complex formation and potential for inducing cytotoxic effects. nih.gov These computational approaches are crucial for rational drug design and for optimizing the structure of lead compounds like this compound to enhance their affinity and selectivity for specific biological receptors and enzymes.

Applications in Agrochemical Sciences

The structural backbone of this compound is frequently encountered in molecules designed for crop protection. The presence of a chlorine atom and a methylthio group on the pyridazine ring provides reactive sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening.

The pyridazine chemical class is well-established in the field of herbicide development. Many commercial herbicides are based on this heterocyclic structure, highlighting its importance in weed management. Research into derivatives of 3-chloro-pyridazine has shown significant herbicidal activity. For instance, studies on N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed that some compounds exhibit high efficacy against dicotyledonous plants, comparable to or even exceeding that of commercial herbicides at specific application rates.

Similarly, the synthesis of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has yielded compounds with excellent herbicidal activities, effective even at low doses. The nature and position of substituents on the pyridazine and associated phenyl rings are critical for high herbicidal activity. While direct, extensive herbicidal data on this compound itself is not widely published, its role as a precursor for more complex pyridazyl ethers and thioethers intended for herbicidal evaluation is noted in synthetic chemistry literature.

Table 1: Herbicidal Activity of Related Pyridazine Derivatives

| Compound Type | Target Weeds | Key Findings |

|---|---|---|

| 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine | Dicotyledonous plants | Equal or higher activity compared to commercial herbicide diflufenican (B1670562) at 75 g/ha. |

| 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine | General Weeds | Excellent herbicidal activities, with some compounds effective at 7.5 g ha⁻¹. |